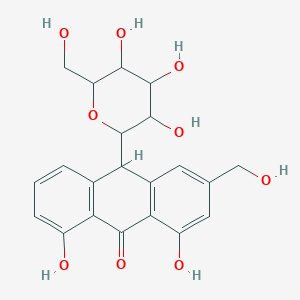
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by (Chambhare et al., 2003) found that compounds similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited significant antibacterial and antimycobacterial activity against various microbial strains. These compounds have potential as antimicrobial agents.
Antileukemic Activity
- Research by (Earl & Townsend, 1979) identified derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide that demonstrated antileukemic activities, contributing to the understanding of potential cancer therapies.
Herbicidal Activity
- A study conducted by (Hamper et al., 1995) revealed that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed significant herbicidal activity against various weeds.
Gene Expression Modulation
- (Płoszaj et al., 2016) explored how a synthetic isoxazole derivative, related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, could modulate gene expression related to autoimmune and inflammatory responses in human cells.
Antiprotozoal Activities
- Research by (Patrick et al., 2007) investigated isoxazole derivatives, similar in structure to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, for their potential antiprotozoal activities, demonstrating promising results against various protozoan pathogens.
Adenosine Receptor Selectivity
- A study by (Kim et al., 1996) found that certain adenosine antagonists, structurally similar to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, showed high affinity and selectivity for human A3 receptor subtypes, which has implications for therapeutic applications.
Nematicidal and Antimicrobial Activity
- The study by (Reddy et al., 2010) indicated that certain isoxazole derivatives related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide exhibited notable nematicidal and antimicrobial activities.
Antibacterial and Antifungal Agents
- (Günay et al., 1999) synthesized novel derivatives of 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide and evaluated their effectiveness as antibacterial and antifungal agents.
Antitumor Activity
- Research by (Stevens et al., 1984) explored the synthesis and chemistry of certain compounds related to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, finding potential broad-spectrum antitumor activity.
Biological Activity and Synthesis
- (Denton et al., 2021) studied the microwave-assisted synthesis of isoxazoline derivatives, structurally akin to 5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide, and evaluated their biological activity, providing insight into potential medical applications.
Propiedades
Nombre del producto |
5-(2-furanyl)-N-(4-methylphenyl)-3-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)16-15(18)12-9-14(20-17-12)13-3-2-8-19-13/h2-9H,1H3,(H,16,18) |
Clave InChI |
VCFGDUWXFDGNLF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



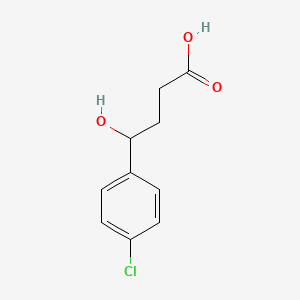
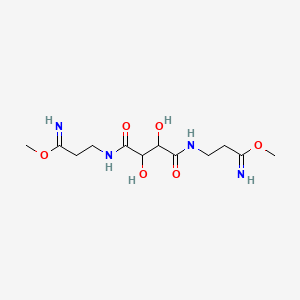
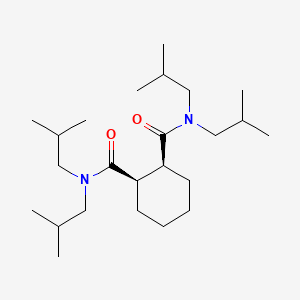
![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)
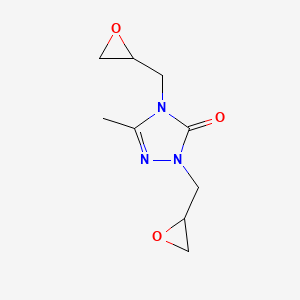

![[3.3]Paracyclophane](/img/structure/B1195223.png)
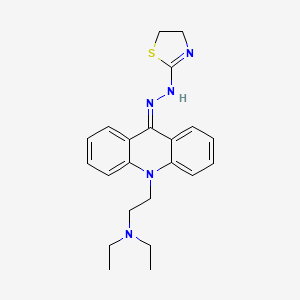
![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)

